3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946268-17-3
VCID: VC11975587
InChI: InChI=1S/C26H31N5O3/c1-4-33-22-13-8-19(17-23(22)34-5-2)25(32)28-20-9-11-21(12-10-20)29-26-27-18(3)16-24(30-26)31-14-6-7-15-31/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,28,32)(H,27,29,30)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OCC
Molecular Formula: C26H31N5O3
Molecular Weight: 461.6 g/mol

3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

CAS No.: 946268-17-3

Cat. No.: VC11975587

Molecular Formula: C26H31N5O3

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide - 946268-17-3

Specification

CAS No. 946268-17-3
Molecular Formula C26H31N5O3
Molecular Weight 461.6 g/mol
IUPAC Name 3,4-diethoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C26H31N5O3/c1-4-33-22-13-8-19(17-23(22)34-5-2)25(32)28-20-9-11-21(12-10-20)29-26-27-18(3)16-24(30-26)31-14-6-7-15-31/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,28,32)(H,27,29,30)
Standard InChI Key WLBDTUHISJHWIN-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OCC

Introduction

The compound 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a complex organic molecule that combines elements of pyrimidine and benzamide chemistry. This compound is not extensively documented in the available literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique combination of functional groups.

Biological Activity and Potential Applications

While specific biological activity data for 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is lacking, compounds with similar structures have shown promise in various therapeutic areas. For example, pyrimidine derivatives are known for their roles in nucleic acid synthesis and as inhibitors of enzymes involved in cancer and viral replication . The pyrrolidine ring can enhance solubility and bioavailability, while benzamide moieties are often associated with anti-inflammatory or antimicrobial properties.

Research Findings and Data

Given the absence of specific research findings on this compound, we can consider related compounds for insights into potential biological activities and chemical properties.

Compound FeatureRelated CompoundsPotential Impact
Pyrimidine CoreKnown for nucleic acid synthesis and enzyme inhibition .Therapeutic applications in cancer and viral diseases.
Pyrrolidine RingEnhances solubility and bioavailability .Improved pharmacokinetics.
Benzamide MoietyAssociated with anti-inflammatory and antimicrobial activities.Potential therapeutic uses in inflammation and infection.

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